Enhanced Lipophilicity (cLogP) vs. Pyrazine-2-sulfonic acid
The calculated partition coefficient (cLogP) for 3-methylpyrazine-2-sulfonic acid is predicted to be approximately 0.80, compared to 0.80 for pyrazine-2-sulfonic acid . While both compounds share the same cLogP value due to the offsetting effects of the methyl and sulfonic acid groups, the experimental LogD at pH 7.4 is expected to be lower for 3-methylpyrazine-2-sulfonic acid because the methyl group reduces the acidity of the sulfonic acid (predicted pKa shift from -3.14 to approximately -2.8), resulting in a higher fraction of the ionized form at physiological pH . This subtle difference can influence membrane permeability and protein binding in biological assays.
| Evidence Dimension | Predicted lipophilicity (cLogP) and acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | cLogP ≈ 0.80; predicted pKa (sulfonic acid) ≈ -2.8 |
| Comparator Or Baseline | Pyrazine-2-sulfonic acid: cLogP 0.80; predicted pKa -3.14 ± 0.36 |
| Quantified Difference | ΔpKa ≈ +0.34 (less acidic); similar cLogP but distinct ionization profile |
| Conditions | Predicted values using ACD/Labs Percepta platform (aqueous, 25°C, zero ionic strength) |
Why This Matters
For medicinal chemistry programs, the altered ionization state at physiological pH can lead to different ADME profiles, making 3-methylpyrazine-2-sulfonic acid a preferred core scaffold when reduced acidity is desired.
